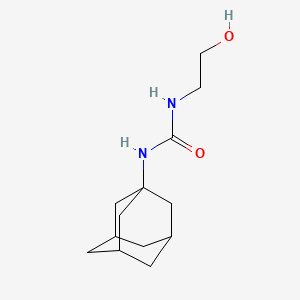

1-Adamantan-1-yl-3-(2-hydroxyethyl)urea

Description

Contextualization of Adamantane (B196018) and Urea (B33335) Architectures in Modern Medicinal Chemistry

In modern medicinal chemistry, the strategic combination of distinct chemical moieties is a cornerstone of drug design. Two such pivotal structures are the adamantane cage and the urea functional group, both of which are found in numerous clinically significant compounds. nih.govresearchgate.net

The adamantane moiety, a perfectly symmetrical, rigid, and highly lipophilic hydrocarbon cage, is often described as a "lipophilic bullet". nih.gov Its incorporation into bioactive molecules can significantly enhance their pharmacokinetic properties. researchgate.netnih.gov The bulky nature of adamantane can provide metabolic stability, while its lipophilicity can improve a drug's ability to cross biological membranes. researchgate.net The first major application of an adamantane derivative in medicine was the antiviral agent amantadine, which demonstrated the therapeutic potential of this unique hydrocarbon scaffold. nih.gov Since then, the adamantane group has been successfully incorporated into drugs for a range of conditions, including diabetes and infectious diseases, often to enhance stability and lipophilicity. nih.gov

The urea functionality (-NH-CO-NH-) is another privileged scaffold in drug discovery. nih.govnih.gov Its primary value lies in its ability to act as a rigid hydrogen bond donor and acceptor, forming stable and specific interactions with biological targets like enzymes and receptors. nih.gov This capacity for strong hydrogen bonding is crucial for molecular recognition and is responsible for the biological activity of many urea-containing drugs. nih.gov From early antitrypanosomal agents like suramin (B1662206) to modern kinase inhibitors used in oncology, the urea moiety has proven to be a versatile and effective component in the design of therapeutic agents. nih.govfrontiersin.org

The convergence of these two architectures—the lipophilic anchoring capability of adamantane and the specific hydrogen-bonding potential of urea—creates a powerful strategy in drug design, leading to compounds with potentially enhanced efficacy and favorable pharmacological profiles. ontosight.ai

Overview of the 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea Scaffold within Drug Discovery

The chemical structure of this compound brings together the distinct features of its parent components. The molecule consists of an adamantane group linked to a urea core, which is in turn substituted with a 2-hydroxyethyl chain. ontosight.ai This specific arrangement confers a dual character to the compound: the adamantane end is rigid and lipophilic, while the hydroxyethyl (B10761427) urea end is polar and capable of engaging in hydrogen bonding. ontosight.ai This combination can influence the molecule's solubility, permeability, and interactions with biological targets. ontosight.ai

While research specifically detailing the therapeutic applications of this compound is limited in publicly available literature, its scaffold is highly relevant to a significant area of drug discovery: the inhibition of the soluble epoxide hydrolase (sEH) enzyme. ontosight.ai Many potent sEH inhibitors are 1,3-disubstituted ureas featuring a bulky lipophilic group, often an adamantane ring, and a second chain that can be varied to fine-tune the compound's properties. nih.govmdpi.comnih.gov Inhibition of sEH is a therapeutic strategy being investigated for conditions like hypertension and inflammation. mdpi.comresearchgate.net The structure of this compound fits the general pharmacophore for this class of inhibitors, suggesting its potential relevance in this and other therapeutic areas. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H22N2O2 |

| CAS Number | 120615-92-1 |

| Structure | Adamantane group linked to a urea moiety, which is substituted with a 2-hydroxyethyl group. ontosight.ai |

| Key Features | Contains a rigid, lipophilic adamantane framework and a polar urea/hydroxyethyl chain for hydrogen bonding. ontosight.ai |

Current Research Landscape and Academic Interest in Hydroxyethyl Urea Derivatives

The academic and industrial interest in urea derivatives remains high, driven by their versatility and proven track record in successful drug development. nih.govnih.gov Research continues to explore new applications for this class of compounds in areas such as anticancer, anti-HIV, and antidiabetic agents. nih.gov

Hydroxyethyl urea, as a specific derivative, is recognized for its properties as a humectant and is widely used in cosmetic and personal care products for its moisturizing capabilities. ontosight.aispecialchem.com In the pharmaceutical realm, it can serve as a synthetic intermediate for the creation of more complex drug molecules. ontosight.ai The synthesis of hydroxyethyl urea itself can be achieved through methods such as the reaction of urea with ethylene (B1197577) oxide or the transamidation of urea with monoethanolamine. ontosight.aispecialchem.com

The broader family of adamantane-urea derivatives is the subject of extensive research, particularly as potent inhibitors of soluble epoxide hydrolase (sEH). nih.govresearchgate.netresearchgate.net Studies have shown that modifying the components of the adamantane-urea scaffold can significantly impact inhibitory activity and physicochemical properties like solubility and melting point. mdpi.comnih.gov For example, research into compounds like 12-(3-adamantan-1-yl-ureido) dodecanoic acid (AUDA) has demonstrated that while potent, solubility can be a challenge, leading to further derivatization to improve bioavailability. nih.govmdpi.com This ongoing research highlights the importance of the adamantane-urea scaffold and suggests that derivatives like this compound could be valuable subjects for further investigation.

Table 2: Examples of Adamantane-Urea Derivatives in Research

| Compound Name | Area of Research/Significance |

|---|---|

| 1,1'-(Butane-1,4-diyl)bis[3-(adamantan-1-yl)urea] | Investigated as a potent inhibitor of soluble epoxide hydrolase (sEH). researchgate.net |

| 12-(3-Adamantan-1-yl-ureido) dodecanoic acid (AUDA) | A well-studied, potent sEH inhibitor; research focuses on improving its solubility and bioavailability. nih.govmdpi.com |

| 1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea | Synthesized as part of a series to study structure-activity relationships for sEH inhibition. nih.gov |

| (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-phenyl urea | Developed as a potential sEH inhibitor incorporating both adamantane and aromatic moieties. mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)-3-(2-hydroxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c16-2-1-14-12(17)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,16H,1-8H2,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHYFNMMUBVBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120615-92-1 | |

| Record name | 1-(1-Adamantyl)-3-(2-hydroxyethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120615921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-ADAMANTYL)-3-(2-HYDROXYETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X28Y8N3KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Elucidation of 1 Adamantan 1 Yl 3 2 Hydroxyethyl Urea

Strategic Approaches for the Synthesis of 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea

The construction of the this compound molecule hinges on the efficient formation of the urea (B33335) linkage and the successful incorporation of the adamantane (B196018) and hydroxyethyl (B10761427) functionalities.

Condensation Reaction Pathways for Urea Linkage Formation

The most direct and widely employed method for the synthesis of this compound involves the condensation reaction between 1-adamantyl isocyanate and ethanolamine (B43304). This reaction is a classic example of nucleophilic addition to an isocyanate. The lone pair of electrons on the nitrogen atom of ethanolamine attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the stable urea bond. This reaction is typically carried out in an anhydrous solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at room temperature to prevent side reactions. nih.govmdpi.com The high reactivity of the isocyanate group generally ensures a high yield of the desired urea product.

Alternative, though less direct, pathways to the urea linkage exist. These can include the reaction of 1-adamantylamine with a pre-formed carbamate (B1207046) derivative of ethanolamine or the use of phosgene (B1210022) or its safer equivalents to first form a carbamoyl (B1232498) chloride from one of the amines, which then reacts with the other amine. wikipedia.org However, the isocyanate-based route remains the most straightforward and common approach for this type of disubstituted urea.

Incorporation Techniques for Adamantane and Hydroxyethyl Moieties

The incorporation of the adamantane and hydroxyethyl moieties is intrinsically linked to the choice of starting materials for the condensation reaction. The adamantane group is introduced through the use of 1-adamantyl isocyanate. This key intermediate can be synthesized from 1-aminoadamantane hydrochloride by reaction with phosgene or a phosgene equivalent like triphosgene (B27547). researchgate.net More contemporary and safer methods, such as the Curtius rearrangement of adamantane-1-carbonyl azide, also provide access to 1-adamantyl isocyanate. researchgate.net

The hydroxyethyl group is introduced via the use of ethanolamine (2-aminoethanol). This bifunctional molecule provides the necessary primary amine for the urea formation while also carrying the hydroxyl group that is a key feature of the final product's structure. The hydroxyl group typically does not interfere with the primary reaction between the amine and the isocyanate, especially when the reaction is conducted under mild, controlled conditions.

Evaluation of One-Pot Synthetic Protocols for Adamantyl-Urea Derivatives

While the synthesis of this compound is often performed in a stepwise manner, the development of one-pot synthetic protocols for analogous adamantyl-urea derivatives suggests the feasibility of such an approach for the target molecule. mdpi.combohrium.comnih.govnih.gov A one-pot synthesis could involve the in-situ generation of 1-adamantyl isocyanate from adamantane-1-carboxylic acid or its derivatives, followed by the immediate addition of ethanolamine to the reaction mixture without isolation of the isocyanate intermediate. For instance, the use of reagents that facilitate the Curtius rearrangement can be adapted for a one-pot process. organic-chemistry.org

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to minimize its environmental impact. One key aspect is the use of safer reagents and solvents. For example, replacing highly toxic phosgene with less hazardous alternatives like triphosgene or diphosgene for the synthesis of the isocyanate precursor is a step towards a greener process. Furthermore, exploring solvent-free reaction conditions or the use of more environmentally benign solvents, such as water or deep eutectic solvents, could significantly improve the green credentials of the synthesis. rsc.orgrsc.org

Another green chemistry principle is atom economy. The direct condensation of 1-adamantyl isocyanate and ethanolamine is an atom-economical reaction, as all the atoms of the reactants are incorporated into the final product. Additionally, the development of catalytic methods for urea synthesis, potentially avoiding the use of stoichiometric reagents, would be a significant advancement in the application of green chemistry to the production of this and similar compounds.

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation

The unambiguous structural confirmation of this compound relies on a combination of advanced spectroscopic and analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being of paramount importance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Purity Assessment

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and purity of this compound. Both ¹H NMR and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of the compound is expected to show characteristic signals for each of the distinct proton environments in the molecule. The adamantyl group will exhibit a set of overlapping multiplets in the upfield region (typically between 1.6 and 2.1 ppm) corresponding to the methine and methylene (B1212753) protons of the rigid cage structure. The protons of the hydroxyethyl group will give rise to two distinct signals: a triplet for the methylene group adjacent to the nitrogen (around 3.2-3.4 ppm) and a triplet for the methylene group adjacent to the hydroxyl group (around 3.5-3.7 ppm). The NH protons of the urea linkage will appear as two separate signals, likely a singlet or a broad signal for the NH adjacent to the adamantyl group and a triplet for the NH adjacent to the hydroxyethyl group, due to coupling with the neighboring methylene protons. The hydroxyl proton will typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide further confirmation of the molecular structure. The urea carbonyl carbon will have a characteristic downfield chemical shift in the range of 155-160 ppm. The adamantyl group will show four distinct signals corresponding to the quaternary carbon attached to the nitrogen, the methine carbons, and the two different types of methylene carbons in the cage. The two methylene carbons of the hydroxyethyl group will also be distinguishable, with the carbon adjacent to the nitrogen appearing at a different chemical shift than the one bonded to the oxygen.

The integration of the signals in the ¹H NMR spectrum can be used to confirm the ratio of protons in the molecule, while the absence of impurity peaks in both ¹H and ¹³C NMR spectra is a strong indicator of the compound's purity.

Expected NMR Data for this compound:

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Adamantyl-CH₂ | 1.60-1.75 (m) | ~36-42 |

| Adamantyl-CH | 2.00-2.10 (m) | ~29-30 |

| Adamantyl-C | - | ~50-55 |

| -NH-CH₂ -CH₂OH | 3.20-3.40 (t) | ~42-45 |

| -NH-CH₂-CH₂ OH | 3.50-3.70 (t) | ~60-63 |

| -NH -Adamantyl | 5.50-5.80 (s) | - |

| -NH -CH₂CH₂OH | 5.90-6.20 (t) | - |

| -OH | Variable (br s) | - |

| C =O | - | 157-160 |

Note: The predicted chemical shifts (δ) are in parts per million (ppm) and are based on data from structurally related compounds. The actual values may vary depending on the solvent and other experimental conditions. 'm' denotes a multiplet, 't' a triplet, 's' a singlet, and 'br s' a broad singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of a compound's molecular weight and can provide insights into its structure through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₁₃H₂₂N₂O₂. This gives it a calculated monoisotopic mass of 238.1681 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected at m/z corresponding to this mass.

Detailed experimental studies providing a full analysis of the fragmentation pattern for this compound are not readily found in the surveyed literature. However, a hypothetical fragmentation pattern based on its structure would likely involve characteristic cleavages. Common fragmentation pathways for adamantane-containing ureas often include the loss of the adamantyl group or cleavage at the urea linkage. The highly stable adamantyl cation (C₁₀H₁₅⁺) at m/z 135 is a very common and often abundant fragment in the mass spectra of adamantane derivatives. Other expected fragments could arise from cleavage of the C-N bonds of the urea moiety or the loss of the hydroxyethyl group.

A comprehensive analysis would require experimental data, which would be presented in a table similar to the hypothetical example below.

Hypothetical Mass Spectrometry Data Table

| m/z (Fragment Ion) | Proposed Structure/Fragment |

|---|---|

| 239.1759 | [M+H]⁺ |

| 135.1174 | [C₁₀H₁₅]⁺ (Adamantyl cation) |

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies, particularly single-crystal X-ray diffraction, are the definitive methods for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of scientific databases reveals no published reports on the single-crystal X-ray structure of this compound. While crystal structures for other, structurally related adamantyl ureas and thioureas have been determined, this specific information is not available for the title compound. researchgate.netresearchgate.net

Had such a study been conducted, the crystallographic data would be presented in a standardized format, as shown in the template table below. This data would include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z).

Illustrative Crystallographic Data Table

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₂₂N₂O₂ |

| Formula weight | 238.33 g/mol |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Structure Activity Relationship Sar Studies of 1 Adamantan 1 Yl 3 2 Hydroxyethyl Urea Derivatives

Contribution of the Adamantane (B196018) Moiety to Biological Activity and Molecular Recognition

The adamantane group is a cornerstone of the biological activity of this inhibitor class, serving as a bulky, rigid, and highly lipophilic anchor. nih.govresearchgate.net This hydrocarbon cage structure is instrumental in occupying a large hydrophobic pocket within the active site of target enzymes like soluble epoxide hydrolase (sEH). nih.gov Its primary contribution is to establish strong van der Waals interactions and capitalize on the hydrophobic effect, displacing water molecules from the binding site and leading to a thermodynamically favorable interaction. The rigidity of the adamantane scaffold helps to minimize the entropic penalty upon binding, contributing to a higher binding affinity compared to more flexible aliphatic or aromatic groups. nih.gov

Systematic studies on adamantane substitutions have demonstrated their significant impact on both inhibitory potency and metabolic stability. For instance, introducing small alkyl groups, such as methyl, at the bridgehead positions can modulate the fit within the hydrophobic pocket. The addition of a single methyl group to the adamantane ring has been shown to increase potency, in some cases by up to four-fold, without a significant loss of metabolic stability. nih.govescholarship.org However, further substitution with two or three methyl groups can lead to a marked decrease in metabolic stability in human liver microsomes. nih.govescholarship.org

Conversely, the introduction of polar functional groups, such as hydroxyl groups, directly onto the adamantane moiety is generally detrimental to activity. Bridgehead- and bridge-hydroxy analogs have been reported to exhibit a 34- to 62-fold lower inhibitory activity against sEH. nih.gov This decrease is attributed to the disruption of the critical hydrophobic interactions within the active site. escholarship.org The position of attachment to the urea (B33335) linker is also crucial; derivatives connected at the 1-position of the adamantane cage are typically more potent than those attached at the 2-position. nih.gov

| Compound/Modification | Substitution on Adamantane | Relative Potency/Effect | Reference |

|---|---|---|---|

| Unsubstituted Adamantane | None | Baseline Potency | nih.gov |

| 1-Methyladamantane | One methyl group | ~4-fold increase in potency | nih.govescholarship.org |

| 1,3-Dimethyladamantane | Two methyl groups | Decreased metabolic stability | nih.govescholarship.org |

| 1,3,5-Trimethyladamantane | Three methyl groups | Significant decrease in metabolic stability; species-dependent potency | nih.govescholarship.org |

| Bridgehead-hydroxy adamantane | One hydroxyl group | ~62-fold decrease in potency | nih.gov |

Functional Role of the Urea Linkage in Hydrogen Bonding and Ligand-Target Interactions

The urea linkage (–NH–CO–NH–) is the central pharmacophoric feature responsible for anchoring the inhibitor to the catalytic machinery of the sEH enzyme. nih.govresearchgate.net It acts as a mimic of the transition state during epoxide hydrolysis, allowing it to fit precisely within the catalytic site. researchgate.net The primary role of the urea group is to form a network of critical hydrogen bonds with key amino acid residues. nih.gov

Structural studies and molecular modeling have shown that the carbonyl oxygen of the urea acts as a hydrogen bond acceptor, forming strong hydrogen bonds with the hydroxyl groups of two conserved tyrosine residues, Tyr381 and Tyr465, in the sEH active site. nih.govresearchgate.netresearchgate.net Simultaneously, the two N-H groups of the urea function as hydrogen bond donors. nih.gov One of the N-H protons (typically the one adjacent to the adamantane moiety) forms a crucial hydrogen bond with the carboxylate side chain of a catalytic aspartate residue (Asp333). researchgate.netnih.gov This tripartite hydrogen bond arrangement firmly orients the inhibitor in the active site, effectively blocking substrate access and inactivating the enzyme. researchgate.net The strength of these interactions is paramount for high-potency inhibition, and modifications that disrupt this hydrogen-bonding capacity, such as N-methylation, can lead to a significant loss of activity. nih.gov

Impact of the Hydroxyethyl (B10761427) Group and Other Substituents on Activity and Selectivity

The hydroxyethyl group [–CH₂CH₂OH] and similar substituents on the non-adamantane side of the urea moiety play a crucial role in fine-tuning the compound's physicochemical properties, such as water solubility and pharmacokinetic profile, while also influencing potency. nih.gov While the adamantane group provides the primary hydrophobic anchor, the other side of the molecule can be modified to balance lipophilicity and introduce favorable interactions. researchgate.net

The introduction of a polar functional group like the terminal hydroxyl in the hydroxyethyl chain can significantly improve aqueous solubility compared to simple alkyl or aryl substituents. nih.gov This is a critical factor for improving bioavailability. researchgate.net Research on sEH inhibitors has shown that incorporating a secondary pharmacophore, often a polar group, at a distance of at least five atoms from the central urea carbonyl can effectively enhance solubility and pharmacokinetic properties while maintaining high potency. researchgate.net The hydroxyethyl group fits this model, with the polar hydroxyl group positioned to interact with the solvent or potentially form additional, secondary hydrogen bonds at the entrance of the enzyme's active site without disrupting the core binding interactions.

However, the nature of this substituent is a delicate balance. While polarity is beneficial for solubility, excessive bulk or specific functional groups can be detrimental to activity. The flexibility of the ethyl linker allows the hydroxyl group to adopt a favorable conformation. Replacing the hydroxyethyl group with other functionalities, such as longer chains, cyclic systems, or different polar groups, allows for the modulation of activity and selectivity against sEH from different species (e.g., human vs. murine), which can show differential sensitivity to inhibitor structure. nih.gov

Elucidation of Key Pharmacophoric Features for Enhanced Potency

Based on extensive SAR studies, a clear pharmacophore model for potent urea-based sEH inhibitors has been established. nih.gov This model consists of several key features that are exemplified in the structure of 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea.

A Central Hydrogen-Bonding Unit : The urea or a bioisosteric amide group is essential. nih.govresearchgate.net It must be capable of the tripartite hydrogen bonding pattern: one acceptor (carbonyl oxygen) and two donors (N-H groups) interacting with residues like Tyr381, Tyr465, and Asp333. researchgate.net

A Primary Hydrophobic Moiety : A large, rigid lipophilic group, perfectly embodied by the adamantane cage, is required to occupy the hydrophobic pocket of the active site. nih.govnih.gov

Hydrophobicity has been identified as a major descriptor in the search for novel sEH inhibitors, reinforcing the importance of the adamantane group. nih.gov Enhanced potency is achieved by optimizing the fit of both the adamantane and the secondary group within their respective binding pockets, while maintaining the integrity of the central hydrogen-bonding network.

Stereochemical Considerations in Structure-Activity Relationships

For this compound itself, stereochemical considerations are minimal as the molecule is achiral. The 1-adamantyl group is achiral due to its high degree of symmetry. However, stereochemistry becomes a critical factor in the SAR of derivatives where a chiral center is introduced.

Studies on related sEH inhibitors have shown that the enzyme's active site is stereoselective. nih.gov When a chiral center is introduced near the urea linkage, the resulting enantiomers can exhibit significant differences in inhibitory activity. nih.gov For example, if the hydroxyethyl group were to be replaced by a 2-hydroxypropyl group, two enantiomers ((R)- and (S)-) would exist. It is highly probable that one enantiomer would show preferential binding and higher potency. This stereoselectivity arises from the specific three-dimensional arrangement of the amino acid residues in the binding pocket, which will interact differently with each enantiomer, leading to one optimal and one less favorable fit. Therefore, while the parent compound is achiral, the synthesis and evaluation of chiral derivatives are an important strategy in optimizing potency and understanding the precise topology of the enzyme's active site.

Computational Chemistry and Molecular Modeling for 1 Adamantan 1 Yl 3 2 Hydroxyethyl Urea Research

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea, molecular docking simulations can be employed to identify potential biological targets and elucidate the key interactions driving its binding affinity. The adamantane (B196018) moiety, a bulky and lipophilic group, is known to participate in hydrophobic interactions within protein binding pockets. mdpi.commdpi.com The urea (B33335) and hydroxyethyl (B10761427) groups, on the other hand, can form crucial hydrogen bonds with amino acid residues.

A hypothetical docking study of this compound against a putative kinase target could yield results such as those presented in the table below. The docking scores represent the predicted binding affinity, with lower values indicating a more favorable interaction. The interacting residues highlight the specific amino acids involved in binding.

Table 1: Hypothetical Molecular Docking Results for this compound

| Parameter | Value/Description |

|---|---|

| Target Protein | Putative Kinase XYZ |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Glu12, Asp84 |

| Hydrophobic Interactions | Val20, Leu75, Ile87 |

| Binding Mode | The adamantane group is positioned in a hydrophobic pocket, while the urea and hydroxyethyl moieties form hydrogen bonds with the hinge region of the kinase. |

These simulations suggest that the adamantane group plays a significant role in anchoring the ligand within the binding site through hydrophobic contacts, a common feature for adamantane-containing enzyme inhibitors. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable for predicting the activity of novel compounds and for optimizing lead structures. mdpi.com

To develop a QSAR model for adamantane-urea derivatives, a series of analogs of this compound would be synthesized and their biological activities determined. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can include constitutional, topological, and quantum chemical parameters.

A hypothetical QSAR study could involve the generation of a model that correlates the inhibitory concentration (IC50) of these compounds with descriptors such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.

Table 2: Hypothetical Data for a QSAR Model of Adamantane-Urea Derivatives

| Compound | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Predicted pIC50 |

|---|---|---|---|---|---|

| This compound | 252.36 | 2.1 | 3 | 3 | 6.8 |

| Analog 1 | 266.39 | 2.5 | 3 | 3 | 7.1 |

| Analog 2 | 238.33 | 1.7 | 3 | 3 | 6.5 |

| Analog 3 | 280.42 | 2.9 | 3 | 3 | 7.4 |

The resulting QSAR model could then be used to predict the biological activity of unsynthesized analogs, thereby prioritizing the synthesis of compounds with the highest predicted potency.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Modes

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com In drug discovery, MD simulations can provide detailed insights into the conformational dynamics of a ligand-protein complex and the stability of their interactions. nih.gov

Following molecular docking, an MD simulation of the this compound-target complex can be performed to assess the stability of the predicted binding pose. The simulation would track the trajectory of the complex over a period of nanoseconds, allowing for the analysis of various parameters.

Key analyses from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the analysis of hydrogen bond occupancy, which reveals the persistence of these crucial interactions.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Results

| Parameter | Value/Description |

|---|---|

| Simulation Time | 100 ns |

| Ligand RMSD | Stable around 1.5 Å |

| Protein Backbone RMSD | Stable around 2.0 Å |

| Hydrogen Bond Occupancy | High occupancy for bonds with Glu12 and Asp84 |

| Key Finding | The simulation confirms the stability of the docked pose and highlights the importance of the hydrogen bonds in maintaining the ligand's position in the active site. |

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. mdpi.com In silico ADME prediction models provide a rapid and cost-effective way to evaluate the drug-likeness of a compound in the early stages of discovery. researchgate.netfrontiersin.org

Various computational models can be used to predict the ADME properties of this compound based on its chemical structure. These predictions can help to identify potential liabilities and guide the design of analogs with improved pharmacokinetic profiles.

Table 4: Predicted ADME Properties of this compound

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | >90% | High probability of good oral absorption. mdpi.com |

| Caco-2 Permeability (logPapp) | >0.9 | High permeability. mdpi.comfrontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions mediated by this enzyme. |

| Lipinski's Rule of Five | Compliant | Good drug-like properties. |

The predicted ADME profile suggests that this compound has favorable absorption and permeability characteristics, making it a promising candidate for oral administration.

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com Ligand-based drug design, on the other hand, utilizes the knowledge of known active compounds to design new molecules with improved properties.

If this compound is identified as a hit compound from a primary screen, both virtual screening and ligand-based approaches can be employed to discover more potent analogs. In a virtual screening campaign, large chemical databases can be searched for compounds that are structurally similar to or have a similar pharmacophore as this compound.

A ligand-based approach might involve the creation of a pharmacophore model based on the key structural features of this compound, such as the hydrophobic adamantane group and the hydrogen bond donor/acceptor features of the urea and hydroxyl groups. This model can then be used to search for new molecules that fit the pharmacophore.

Table 5: Hypothetical Virtual Screening Workflow for Analogs of this compound

| Step | Description |

|---|---|

| 1. Query Selection | Use this compound as the query molecule. |

| 2. Database Selection | A large commercial database of chemical compounds. |

| 3. Screening Method | 2D similarity search based on molecular fingerprints. |

| 4. Hit Selection | Select compounds with a Tanimoto similarity coefficient > 0.8. |

| 5. Post-Screening Analysis | Docking of selected hits to the target protein. |

These computational strategies can significantly accelerate the hit-to-lead optimization process by focusing synthetic efforts on the most promising candidates.

Metabolism and Pharmacokinetic Studies of Adamantane Urea Scaffolds

In Vitro Metabolic Profiling and Metabolite Identification

In vitro studies using liver subcellular fractions, such as microsomes and S9 fractions, are fundamental in elucidating the primary metabolic pathways of drug candidates. For adamantane-urea scaffolds, these studies have revealed several key metabolic transformations.

Research on N-adamantyl substituted urea-based compounds has identified three principal sites for phase I metabolism. nih.govnih.gov These metabolic "soft spots" are the adamantyl moiety itself, the urea (B33335) nitrogen atoms, and the side chain attached to the urea. nih.govnih.gov The primary metabolic reactions observed are oxidations, leading to hydroxylated products. nih.gov

When a representative N-adamantyl urea compound, 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU), was incubated with rat and human liver S9 fractions, a number of hydroxylated metabolites were formed. nih.gov The resulting metabolites could be categorized based on the site of hydroxylation:

Adamantyl Hydroxylation: Oxidation occurs on the adamantane (B196018) cage, producing mono-hydroxylated metabolites. nih.gov

Nitrogen Hydroxylation: The nitrogen atoms of the urea linkage can also undergo hydroxylation. nih.gov

Side Chain Cleavage and Oxidation: The polyethylene (B3416737) glycol chain of AEPU was susceptible to cleavage, followed by oxidation. nih.gov

The identification and structural elucidation of these metabolites are typically achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Table 1: Summary of In Vitro Metabolites of an Adamantane-Urea Scaffold (AEPU)

| Metabolite Type | Site of Metabolism | Analytical Finding |

| Mono-hydroxylation Products | Adamantyl Moiety or Urea Nitrogen | Detection of metabolites with a mass increase corresponding to the addition of one oxygen atom. nih.gov |

| Side Chain Cleavage Products | Polyethylene Glycol Chain | Identification of metabolites resulting from the cleavage and subsequent oxidation of the side chain. nih.gov |

In Vivo Metabolic Pathways and Excretion Studies in Animal Models

In vivo studies in animal models, such as rodents, provide a more comprehensive understanding of a drug's metabolism, distribution, and elimination in a whole-organism context. These studies often involve the analysis of blood, urine, and feces following administration of the compound.

For adamantane-urea scaffolds, in vivo studies in rodents have largely confirmed the metabolic pathways identified in vitro, although the distribution and prevalence of metabolites can differ. Following administration of AEPU to rodents, metabolites resulting from hydroxylation on the adamantyl group and the urea nitrogen were detected in the blood. nih.govnih.gov These hydroxylated adamantane metabolites appear to be formed rapidly and are relatively resistant to further oxidation or conjugation, likely due to steric hindrance from the bulky adamantane structure. nih.gov

In contrast to the blood profile, metabolites from the cleavage of the polyethylene glycol side chain were not detected in the urine of the rodent model. nih.govnih.gov The major metabolite identified in rodent urine was 3-(3-adamantyl-ureido)-propanoic acid. nih.govnih.gov This suggests that while side-chain hydroxylation occurs, these metabolites are likely rapidly further oxidized and excreted. nih.gov

Regulatory agencies often recommend mass balance studies to determine the routes and rates of elimination for a drug and its metabolites. bioivt.com Biliary excretion can also be a significant route of elimination, particularly if more than 20% of the administered dose is recovered in the feces. bioivt.com

Table 2: In Vivo Metabolite Distribution of an Adamantane-Urea Scaffold (AEPU) in a Rodent Model

| Sample Matrix | Detected Metabolites | Key Findings |

| Blood | Adamantyl and Nitrogen Hydroxylated Metabolites | These metabolites were detected for up to 8 hours post-administration, suggesting rapid formation and resistance to further metabolism. nih.gov |

| Urine | 3-(3-adamantyl-ureido)-propanoic acid | This was the major metabolite found, indicating that side-chain cleavage and oxidation is a significant in vivo pathway leading to excretion. nih.govnih.gov |

Identification of Cytochrome P450 (CYP) Enzymes Involved in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the phase I metabolism of a vast number of xenobiotics, including pharmaceuticals. nih.govmdpi.com Identifying the specific CYP isoforms involved in a drug's metabolism is critical for predicting potential drug-drug interactions. nih.gov

For N-adamantyl-urea-based compounds, studies have pinpointed Cytochrome P450 3A4 (CYP3A4) as a major enzyme mediating their metabolism. nih.govnih.gov The metabolism of AEPU, for example, which involves oxidation, is largely carried out by this specific isoform. nih.govnih.gov This finding suggests that the metabolism of other compounds featuring the N-adamantyl-urea scaffold could also be mediated by CYP3A4. nih.govnih.gov

The role of other CYP enzymes in the metabolism of adamantane derivatives has also been investigated. For instance, certain adamantane analogs have shown selective inhibition of CYP2B6, indicating an interaction with this isoform. nih.gov While not directly metabolism, this highlights the potential for the adamantane scaffold to interact with various CYP enzymes.

Table 3: Cytochrome P450 (CYP) Involvement in Adamantane-Urea Metabolism

| Scaffold | Major CYP Isoform Involved | Metabolic Reaction | Implication |

| N-adamantyl-urea | CYP3A4 | Oxidation (Hydroxylation) | Potential for drug-drug interactions with other CYP3A4 substrates, inhibitors, or inducers. nih.govnih.gov |

Bioactivation Pathways and Metabolic Stability Considerations

Metabolic bioactivation refers to the conversion of a chemically stable compound into a reactive metabolite. These reactive species can potentially bind covalently to cellular macromolecules, which is an event sometimes associated with toxicity. researchgate.net A thorough assessment of a drug candidate's potential for bioactivation is a key aspect of safety evaluation. researchgate.net For urea-containing compounds, while generally stable, the potential for metabolic activation should be considered within the broader context of drug design. acs.org

Metabolic stability is another critical parameter, as it influences a drug's half-life and oral bioavailability. The high lipophilicity of the adamantane group, while often beneficial for target binding, can make it susceptible to oxidative metabolism by enzymes. researchgate.net This has led to research into strategies to improve the metabolic stability of adamantyl ureas. researchgate.netnih.gov

Systematic studies on adamantyl ureas have explored how structural modifications affect metabolic stability. nih.gov For instance, the introduction of methyl groups into the adamantane framework has been shown to decrease metabolic stability in human liver microsomes. researchgate.net This is attributed to the increased lipophilicity of the substituted adamantyl group. researchgate.net Conversely, other structural alterations are being investigated to enhance stability while maintaining the desired pharmacological activity. nih.gov

Table 4: Factors Influencing Metabolic Stability of Adamantyl Ureas

| Structural Modification | Effect on Metabolic Stability | Rationale |

| Introduction of methyl groups to the adamantane core | Decreased stability | Increased lipophilicity makes the compound more prone to oxidative metabolism. researchgate.net |

| Alterations in spacer groups between adamantane and urea | Variable | Can influence the overall physicochemical properties and susceptibility to metabolic enzymes. nih.gov |

Exploration of Blood-Brain Barrier Permeation Potential of Adamantyl Ureas

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) by restricting the passage of substances from the bloodstream into the brain. nih.gov For drugs intended to act on the CNS, the ability to permeate the BBB is a prerequisite for efficacy.

The lipophilic character of the adamantane moiety makes it an attractive scaffold for enhancing brain penetration. nih.gov The introduction of a 1-adamantane group to the drug zidovudine (B1683550) (AZT), for example, resulted in prodrugs that were significantly more lipophilic than the parent drug. nih.gov In in vivo studies in rats, these adamantane-conjugated prodrugs were detected in brain tissue at concentrations 7 to 18 times higher than AZT itself, demonstrating a marked enhancement of BBB penetration. nih.gov

This ability of the adamantane scaffold to act as a "brain-directed drug carrier" suggests that adamantyl ureas, due to their inherent lipophilicity, would be expected to readily penetrate the BBB. nih.gov This property is particularly relevant for the development of adamantane-urea based therapeutics targeting CNS disorders. The design of such compounds often involves balancing the lipophilicity required for BBB permeation with other desirable drug-like properties, such as aqueous solubility and metabolic stability. nih.govmdpi.com

Advanced Drug Discovery and Medicinal Chemistry Applications

1-Adamantan-1-yl-3-(2-hydroxyethyl)urea as a Versatile Chemical Scaffold for Lead Generation

The compound this compound represents a valuable starting point for lead generation in drug discovery. Its structure can be conceptually divided into three key components, each amenable to modification to generate a library of diverse analogs:

The Adamantyl Group: This bulky, lipophilic anchor is crucial for occupying hydrophobic pockets within target proteins. Modifications to the adamantane (B196018) cage itself, such as the introduction of substituents at the bridgehead positions, can be explored to fine-tune lipophilicity and binding interactions.

The Urea (B33335) Moiety: The urea functional group is a key pharmacophore, often involved in critical hydrogen bonding interactions with the target enzyme's active site.

The 2-Hydroxyethyl Group: This polar tail can be modified to explore interactions with solvent-exposed regions of the target protein or to modulate the physicochemical properties of the molecule, such as solubility.

The synthesis of derivatives from this scaffold is often straightforward, typically involving the reaction of 1-adamantyl isocyanate with a variety of amines. This synthetic accessibility allows for the rapid generation of a library of analogs for screening against a panel of biological targets. A primary target for adamantyl-urea scaffolds has been soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases.

Table 1: Representative Modifications of the this compound Scaffold for Lead Generation

| Modification Site | Example Modifications | Rationale |

| Adamantyl Group | Methyl, Ethyl, Halogen substitution | Modulate lipophilicity, improve metabolic stability, explore additional binding pockets. |

| Urea Moiety | Thiourea substitution | Alter hydrogen bonding geometry and electronic properties. |

| 2-Hydroxyethyl Group | Etherification, Esterification, Replacement with cyclic or aromatic moieties | Enhance potency, improve pharmacokinetic properties, explore new binding interactions. |

Rational Design Strategies for Optimizing Potency, Selectivity, and Drug-Likeness

One key strategy involves the use of bioisosteric replacements. For instance, in the context of developing anti-tuberculosis agents based on the 1-adamantyl-3-phenyl urea scaffold, the phenyl group was replaced with various heteroaryl rings such as pyridines, pyrimidines, and isoxazoles. nih.gov This approach aimed to increase polarity, thereby improving solubility and reducing human plasma protein binding, while maintaining or improving anti-tubercular activity and selectivity against human sEH. nih.gov

Another critical aspect of rational design is the modulation of the compound's physicochemical properties. The high lipophilicity of the adamantane group can lead to poor solubility. nih.gov Introducing polar functional groups or heteroatoms can mitigate this issue. For example, replacing a methylene (B1212753) group in the adamantane cage with an oxygen atom has been explored to increase the solubility of urea-based sEH inhibitors.

Computational modeling and structural biology are indispensable tools in rational design. Docking studies of adamantane derivatives into the active site of their target enzymes can reveal key binding interactions and guide the design of new analogs with improved affinity. For example, docking studies of adamantane-based inhibitors in the active site of glucocerebrosidase have shown a lipophilic cleft near the active site that can be effectively filled by the adamantyl moiety. nih.gov

Application of Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight fragments for binding to a biological target. Once a fragment "hit" is identified, it can be grown or linked with other fragments to generate a more potent lead compound.

The 1-adamantyl group itself can be considered a valuable fragment for FBDD. Its well-defined shape and lipophilicity make it an excellent starting point for exploring hydrophobic binding pockets. In an FBDD campaign, a library of adamantane-containing fragments could be screened against a target of interest.

Once a hit is identified, the 2-hydroxyethyl-urea portion of this compound can be viewed as a vector for fragment growth. Medicinal chemists can systematically build upon this fragment, adding functional groups that can form additional interactions with the target protein, thereby increasing binding affinity. The direction and synthetic feasibility of these growth vectors are critical for the successful progression of a fragment hit to a lead compound. nih.gov

The "Rule of Three" is a guideline often used in FBDD to define fragment-like properties: molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a calculated logP ≤ 3. While this compound itself is slightly larger than a typical fragment, its constituent parts (the adamantyl group and the hydroxyethyl-urea moiety) can be considered as starting points for an FBDD program.

Strategies for Lead Optimization and Hit-to-Lead Development

The transition from a "hit" (a compound with initial activity) to a "lead" (a compound with a more drug-like profile) is a critical phase in drug discovery. nih.gov For compounds based on the this compound scaffold, several optimization strategies can be employed.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the initial hit is crucial. This involves synthesizing a series of analogs with modifications at the adamantyl, urea, and hydroxyethyl (B10761427) positions and evaluating their biological activity. The goal is to identify the key structural features required for potency and selectivity.

Improving Pharmacokinetic Properties: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is essential. For adamantyl-urea compounds, a common challenge is poor metabolic stability due to oxidation of the adamantane cage or the linker. nih.gov Strategies to address this include introducing electron-withdrawing groups to the adamantane ring to block metabolic hotspots or replacing the adamantane with a more metabolically stable bioisostere.

Enhancing Solubility: As previously mentioned, the lipophilicity of the adamantane group can lead to poor aqueous solubility. The hydroxyethyl group in this compound already contributes to improved polarity. Further optimization could involve incorporating additional polar groups or ionizable functionalities. For example, the introduction of a carboxylic acid has been used to improve the solubility of adamantyl-urea sEH inhibitors.

Minimizing Off-Target Effects: As a lead compound is optimized for potency against its primary target, it is important to profile it against a panel of other enzymes and receptors to ensure selectivity and minimize the risk of off-target toxicity.

Table 2: Representative Data for Adamantyl-Urea Analogs as sEH Inhibitors

| Compound | Target | IC50 (nM) | Solubility |

| 1-Adamantyl-3-(1-propionylpiperidin-4-yl)urea | Human sEH | 3.2 | 180 µM |

| 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea | Human sEH | - | - |

| Diadamantyl urea | Human sEH | - | - |

| 1-(Adamantan-1-ylmethyl)-3-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]urea | Human sEH | 1.2 | - |

| This table presents data for analogous compounds to illustrate the potency of the adamantyl-urea scaffold. Specific data for this compound was not available in the searched literature. |

The Role of Urea Derivatives in Inhibitor Design and Development

Urea and its derivatives are a cornerstone of medicinal chemistry, particularly in the design of enzyme inhibitors. The urea moiety possesses several features that make it an effective pharmacophore:

Hydrogen Bonding Capabilities: The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This allows the urea group to form multiple, specific interactions with amino acid residues in an enzyme's active site.

Structural Rigidity: The planar nature of the urea group can help to pre-organize the conformation of the inhibitor, reducing the entropic penalty of binding.

Mimicry of Transition States: In some cases, the geometry and electronic properties of the urea group can mimic the transition state of the enzymatic reaction, leading to potent inhibition. For many potent sEH inhibitors, the urea moiety is thought to mimic the epoxide transition state in the enzyme's active site. nih.gov

Urea-based inhibitors have been developed for a wide range of enzyme targets, including kinases, proteases, and hydrolases. For example, sorafenib, a multi-kinase inhibitor used in cancer therapy, features a central urea group that is critical for its activity. In the context of urease inhibitors, compounds containing a urea or thiourea fragment are a natural choice for inhibitor design, as urea is the natural substrate for this enzyme. nih.gov

The versatility of the urea functional group, combined with its favorable physicochemical properties, ensures that it will continue to be a valuable component in the design and development of novel enzyme inhibitors.

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets for 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea

While adamantane-urea scaffolds are well-recognized as potent inhibitors of soluble epoxide hydrolase (sEH), a crucial enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), the complete target profile of this compound remains to be elucidated. nih.gov Future research should prioritize the identification of both primary and secondary biological targets to uncover novel mechanisms of action and potential therapeutic applications.

A key strategy involves screening the compound against diverse panels of enzymes and receptors. Given that other adamantane-containing compounds have shown activity against targets such as urease and various proteins implicated in cancer, these areas represent promising avenues for investigation. mdpi.com Furthermore, close structural analogs, such as 1-[(adamantan-1-yl)methyl]-3-(2-hydroxyethyl)urea, have been utilized as tools to study protein-protein interactions, suggesting that this compound could be investigated as a modulator of such complexes, for example, the p38α–TAB1 interaction. acs.org

Methodologies for target identification could include:

Affinity-based proteomics: Immobilizing the compound on a solid support to capture and identify binding proteins from cell or tissue lysates.

Computational approaches: Employing reverse docking and pharmacophore modeling to screen the compound against databases of known protein structures.

Phenotypic screening: Assessing the compound's effects in various disease-relevant cellular models to generate hypotheses about its mechanism and targets.

Development of Advanced Synthetic Methodologies for Analog Generation and Diversification

The systematic exploration of the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological profile. This requires the development of advanced and efficient synthetic methodologies to generate a diverse library of analogs. Existing methods for synthesizing related adamantane-urea compounds provide a robust starting point. These often involve the reaction of an adamantyl isocyanate with a suitable amine. nih.govnih.gov

Future synthetic strategies should focus on:

Modification of the Adamantane (B196018) Core: Introducing substituents onto the adamantane cage to modulate lipophilicity and steric interactions with target proteins. semanticscholar.orgmdpi.com

Variation of the Linker: Altering the urea (B33335) moiety to isosteres like thiourea or guanidine, or changing the length and composition of the ethyl chain to fine-tune binding kinetics and solubility.

Diversification of the Polar Group: Replacing the terminal hydroxyl group with other functional groups (e.g., carboxylic acids, amides, sulfonamides) to explore different hydrogen bonding interactions. nih.gov

The application of modern synthetic techniques such as microwave-assisted synthesis and flow chemistry could significantly accelerate the generation of these analogs, enabling high-throughput screening and rapid SAR elucidation. nih.gov

Table 1: Synthetic Methodologies for Analog Generation

| Methodology | Description | Potential Analogs | Reference |

|---|---|---|---|

| Isocyanate Reaction | Reacting 1-adamantyl isocyanate with various functionalized amines. | Analogs with modified polar head groups (e.g., different heteroaryl ureas). | nih.gov |

| One-Pot Adamantylation | Direct inclusion of the adamantane moiety through reaction with 1,3-dehydroadamantane followed by conversion to isocyanate and reaction with anilines. | Generation of ureas with complex phenylmethyl linkers between the adamantane and urea groups. | semanticscholar.orgmdpi.com |

| BuLi Activation | Use of butyl lithium to activate heteroarylamines prior to reaction with 1-adamantyl isocyanate, suitable for less reactive amines. | Synthesis of a wider range of heteroaryl-containing analogs. | nih.gov |

| Core Functionalization | Multi-step synthesis involving initial functionalization of the adamantane core (e.g., nitroxylation) followed by attachment of the urea side chain. | Analogs with hydroxyl or other groups directly on the adamantane cage. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of novel drugs based on the this compound scaffold. frontiersin.orgnih.gov These computational tools can analyze complex datasets to predict the properties of virtual compounds, thereby guiding synthetic efforts toward molecules with the highest probability of success.

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models based on existing data from sEH inhibitors or other relevant compound classes to forecast the biological activity of newly designed analogs. researchgate.net

De Novo Drug Design: Utilizing generative models, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), to design novel adamantane-based molecules with optimized properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.gov

Virtual Screening: Employing ML-based scoring functions to rapidly screen large virtual libraries of potential analogs against known or newly identified biological targets. jsr.org

Toxicity Prediction: Using deep learning models trained on large toxicological datasets to identify potential liabilities early in the design phase, reducing late-stage attrition. researchgate.net

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly recognized paradigm in drug discovery. This approach can lead to enhanced therapeutic efficacy or novel applications. Given that adamantane-based scaffolds have been associated with multiple targets, a systematic exploration of the polypharmacology of this compound is warranted. nih.govmdpi.comnih.gov

A research strategy could involve:

Broad Target Screening: Profiling the compound against a wide range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other target classes.

Identification of Synergistic Targets: Analyzing the results to identify combinations of targets that could be therapeutically beneficial for complex diseases. For example, simultaneous inhibition of sEH and another inflammatory target could offer synergistic anti-inflammatory effects.

Rational Design of Multi-Target Ligands: Using the SAR data obtained from single-target optimization efforts, alongside computational modeling, to rationally design single molecules that potently modulate two or more desired targets. Research into adamantyl ureas has shown that modifications can shift activity between targets, such as anti-tuberculosis targets and human sEH, demonstrating the feasibility of this approach. nih.gov

This strategy could reposition this compound or its analogs for new indications and potentially lead to first-in-class therapies for multifactorial diseases.

Design of Next-Generation Pharmacological Probes and Research Tools

Beyond its potential as a therapeutic agent, this compound serves as an excellent template for the design of next-generation pharmacological probes. These chemical tools are indispensable for basic research, enabling the detailed study of biological pathways, target validation, and mechanism of action elucidation.

The design of such probes would involve chemically modifying the parent structure to incorporate specific functionalities without compromising its binding affinity for its target(s). The terminal hydroxyl group is an ideal site for such modifications.

Table 2: Potential Pharmacological Probes and Their Applications

| Probe Type | Modification | Application |

|---|---|---|

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the hydroxyethyl (B10761427) group. | Visualization of target protein localization in cells and tissues via fluorescence microscopy. |

| Biotinylated Probe | Attachment of a biotin tag. | Target identification and validation through pull-down assays followed by mass spectrometry or Western blotting. |

| Photo-affinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalent labeling of the target protein upon UV irradiation, enabling unambiguous target identification. |

| Radiolabeled Ligand | Synthesis with a radioactive isotope (e.g., ³H, ¹¹C). | Quantitative binding assays and in vivo imaging studies (e.g., Positron Emission Tomography - PET) to study target distribution and occupancy. |

The development of these research tools would not only advance our understanding of the biology associated with the targets of this compound but also facilitate the broader drug discovery efforts in related fields.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-[(adamantan-1-yl)methyl]-3-(2-hydroxyethyl)urea |

| 1,3-dehydroadamantane |

| 1-adamantyl isocyanate |

| (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(2-fluorophenyl) urea |

| (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-chlorophenyl) urea |

| (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-fluorophenyl) urea |

| 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea |

| 1-(Adamantan-1-ylmethyl)-3-(2-chloro-4-fluorophenyl)urea |

| 1-(Adamantan-1-ylmethyl)-3-(3-chloro-2-fluorophenyl)urea |

| 1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea |

| 1-(Adamantan-1-ylmethyl)-3-(2,6-difluorophenyl)urea |

| 2-thiohydantoin |

| 3-methyl-2-thioxoimidazolidin-4-one |

| (Z)-2′-((adamantan-1-yl)thio)-1,1′-dimethyl-2′,3′-dihydro-[2,4′-biimidazolylidene]-4,5,5′(1H,1′H,3H)-trione |

| ammonia |

| biotin |

| butyl lithium |

| carbamate (B1207046) |

| dicyclohexyl urea (DCU) |

| dihydroxyeicosatrienoic acids (DHETs) |

| epoxyeicosatrienoic acids (EETs) |

| guanidine |

| thiourea |

| triethylamine |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via coupling 1-adamantyl isocyanate with 2-hydroxyethylamine in dichloromethane (DCM) under anhydrous conditions. Catalytic triethylamine (TEA) enhances reactivity by neutralizing acidic byproducts. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Yield optimization requires strict moisture control, stoichiometric balance (1:1.1 molar ratio of isocyanate to amine), and reaction time monitoring (typically 12–24 hours at 25°C) .

- Key Considerations : Impurities from incomplete coupling can be minimized using excess isocyanate. Solvent polarity affects crystallization efficiency—ethanol yields higher-purity crystals than methanol.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodology :

- ¹H NMR : Identify adamantyl protons (δ 1.6–2.1 ppm, multiplet) and urea NH signals (δ 5.8–6.2 ppm, broad singlet). The hydroxyethyl group shows peaks at δ 3.4–3.7 ppm (CH₂OH) and δ 4.8–5.2 ppm (OH, exchangeable) .

- ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 293.2 (C₁₃H₂₁N₂O₂). Fragmentation patterns should include adamantyl (135 m/z) and hydroxyethylurea (158 m/z) ions.

Advanced Research Questions

Q. How does the introduction of piperazino substituents affect the inhibitory potency against soluble epoxide hydrolase (sEH)?

- Structure-Activity Relationship (SAR) :

- Substituent Position : Para-substituted piperazino derivatives (e.g., 16a , IC₅₀ = 3.2 nM) exhibit higher sEH inhibition than ortho- or meta-substituted analogs due to improved steric alignment with the enzyme’s catalytic pocket .

- Chain Length : A three-carbon linker between the urea and piperazino group maximizes binding (e.g., 24a , IC₅₀ = 1.8 nM) by balancing flexibility and rigidity .

- Experimental Design : Use recombinant human sEH in fluorometric assays with CMNPC (cyano(6-methoxy-naphthalen-2-yl)methyl trans-epoxysuccinate) as substrate. Calculate IC₅₀ via nonlinear regression of dose-response curves (triplicate runs, 10-point dilution series) .

Q. What methodologies are recommended for assessing the pharmacokinetic profile of this compound in preclinical models?

- In Vivo Protocol : Administer 10 mg/kg orally to mice. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify compound levels via LC-MS/MS (LOQ = 1 ng/mL).

- Key Parameters :

- AUC₀–24h : Use trapezoidal rule for area under the curve.

- T₁/₂ : Determine via non-compartmental analysis (e.g., WinNonlin).

- Cmax : Measure peak plasma concentration .

- Data Interpretation : High lipophilicity (logP ≈ 3.5) may limit aqueous solubility but enhance blood-brain barrier penetration.

Q. How can crystallographic challenges associated with the adamantyl moiety be resolved during structural analysis?

- Crystallization Strategy : Co-crystallize with thiourea derivatives (e.g., 1-(adamantan-1-ylcarbonyl)-3-arylthioureas) to stabilize hydrogen-bonded networks. Use slow vapor diffusion (hexane/acetone, 4:1) to grow single crystals .

- Refinement : Apply SHELXL for adamantyl disorder modeling. Use restraints for C-C bond lengths (1.54 Å) and angles (109.5°). High-resolution data (≤1.0 Å) minimizes overfitting .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for sEH inhibition across studies?

- Root Causes :

- Enzyme Source : Recombinant vs. tissue-extracted sEH may differ in post-translational modifications.

- Assay Conditions : pH (optimal = 7.4), temperature (25°C vs. 37°C), and substrate concentration (CMNPC at 5 µM vs. 10 µM) affect activity .

- Resolution : Standardize protocols using WHO-recommended sEH (Catalog No. SEH-001) and validate via positive controls (e.g., AUDA, IC₅₀ = 0.8 nM).

Methodological Best Practices

Q. What strategies improve the reproducibility of urea derivative synthesis?

- Quality Control :

- Purity : Pre-purify 1-adamantyl isocyanate via vacuum distillation (bp 110–115°C at 0.1 mmHg).

- Moisture Control : Conduct reactions under nitrogen with molecular sieves (3Å) in DCM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.